1H-Pyrrole-3-carboxylic acid, 2-methyl-5-oxo-4-[(thiophene-2-carbonyl)amino]-4-trifluoromethyl-4,5-dihydro-, methyl ester
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Overview
Description
METHYL 2-METHYL-5-OXO-4-[(2-THIENYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a thienylcarbonyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-5-OXO-4-[(2-THIENYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of a thienylcarbonyl chloride with a pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-METHYL-5-OXO-4-[(2-THIENYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-METHYL-5-OXO-4-[(2-THIENYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which METHYL 2-METHYL-5-OXO-4-[(2-THIENYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to METHYL 2-METHYL-5-OXO-4-[(2-THIENYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include:
Uniqueness
What sets METHYL 2-METHYL-5-OXO-4-[(2-THIENYLCARBONYL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C13H11F3N2O4S |
---|---|
Molecular Weight |
348.30 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-4-(thiophene-2-carbonylamino)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H11F3N2O4S/c1-6-8(10(20)22-2)12(11(21)17-6,13(14,15)16)18-9(19)7-4-3-5-23-7/h3-5H,1-2H3,(H,17,21)(H,18,19) |
InChI Key |
DYUUUYUEAHRUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)C2=CC=CS2)C(=O)OC |
Origin of Product |
United States |
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